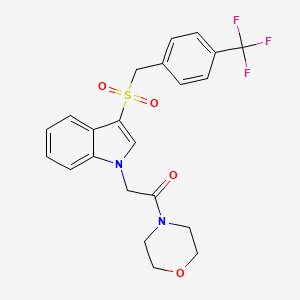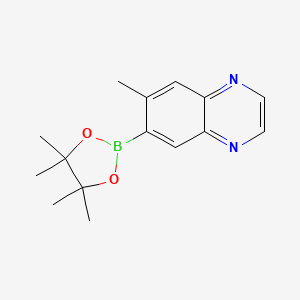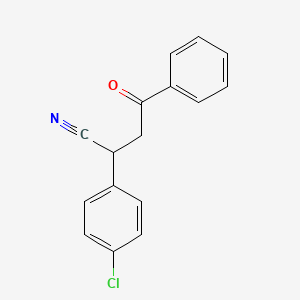![molecular formula C17H13NO2 B2364908 5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol CAS No. 1016897-10-1](/img/structure/B2364908.png)
5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Screening
Research has synthesized derivatives integrated with quinoline and other moieties, demonstrating antimicrobial activity against pathogenic bacteria like S. aureus and E. coli. This highlights the potential of quinoline-based compounds in developing new antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Explosive Sensing
A quinoline-based Schiff base compound has been identified as a chemosensor for 2,4,6-trinitrophenol (TNP), showing high selectivity and potential for explosive detection applications (Halder, Ghosh, Hazra, Banerjee, & Roy, 2018).
Spectroscopic Characterization
Studies on quinoline derivatives have provided insights into their spectroscopic properties, which are crucial for various scientific applications including molecular identification and understanding molecular interactions (Baul, Mizar, Rivarola, & Englert, 2008).
Organic Light Emitting Diodes (OLEDs)
Quinoline derivatives have been utilized in the development of organic light-emitting diodes. Their role in tuning emission colors from blue to orange by varying the conjugation length of the oligothiophene moiety showcases their importance in advanced material science (Noda, Ogawa, Noma, & Shirota, 1999).
Corrosion Inhibition
Quinolin-8-ol analogs have demonstrated significant ability as corrosion inhibitors, particularly in sulfuric acid environments, indicating their potential in material protection and industrial applications (El Faydy, Benhiba, Warad, Abousalem, About, Kerroum, Jama, Guenbour, Lakhrissi, & Zarrouk, 2021).
Fluorescence Sensing
Quinoline-based fluoresceins have been developed for sensing biological Zn(II), demonstrating significant fluorescence enhancements upon Zn(II) coordination. This indicates their potential in bioimaging and analytical chemistry (Nolan, Jaworski, Okamoto, Hayashi, Sheng, & Lippard, 2005).
Eigenschaften
IUPAC Name |
5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSOXYVELWTHAE-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC(=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2364827.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)
![2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364834.png)
![2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B2364835.png)
![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2364836.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)
![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)